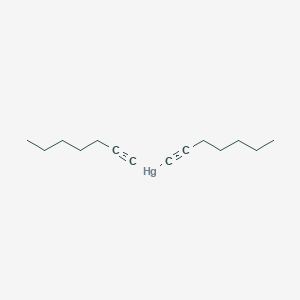![molecular formula C34H24B2F8S2 B14128053 2,2',6,6'-Tetraphenyl-[4,4'-bithiopyran]-1,1'-diium tetrafluoroborate CAS No. 42559-33-1](/img/structure/B14128053.png)
2,2',6,6'-Tetraphenyl-[4,4'-bithiopyran]-1,1'-diium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,6,6’-Tetraphenyl-[4,4’-bithiopyran]-1,1’-diium tetrafluoroborate is a complex organic compound known for its unique structural and electronic properties. This compound is part of the bithiopyran family, which is characterized by the presence of two thiopyran rings. The tetrafluoroborate anion is often used to stabilize the cationic form of the compound, making it useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,6,6’-Tetraphenyl-[4,4’-bithiopyran]-1,1’-diium tetrafluoroborate typically involves the reaction of thiopyran derivatives with phenyl groups under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where thiopyran is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of 2,2’,6,6’-Tetraphenyl-[4,4’-bithiopyran]-1,1’-diium tetrafluoroborate with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,6,6’-Tetraphenyl-[4,4’-bithiopyran]-1,1’-diium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
2,2’,6,6’-Tetraphenyl-[4,4’-bithiopyran]-1,1’-diium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in photochemical reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2,2’,6,6’-Tetraphenyl-[4,4’-bithiopyran]-1,1’-diium tetrafluoroborate involves its interaction with molecular targets through its unique electronic structure. The compound can engage in π-π interactions with aromatic systems, making it effective in various catalytic and photochemical processes. Additionally, its ability to stabilize cationic intermediates plays a crucial role in its reactivity and effectiveness in different applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Triphenylpyrylium tetrafluoroborate
- 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate
- 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate
Uniqueness
Compared to similar compounds, 2,2’,6,6’-Tetraphenyl-[4,4’-bithiopyran]-1,1’-diium tetrafluoroborate exhibits enhanced stability and reactivity due to the presence of the bithiopyran core. This structural feature allows for more efficient π-π interactions and better stabilization of cationic intermediates, making it a valuable compound in various chemical and industrial applications.
Propiedades
Número CAS |
42559-33-1 |
|---|---|
Fórmula molecular |
C34H24B2F8S2 |
Peso molecular |
670.3 g/mol |
Nombre IUPAC |
4-(2,6-diphenylthiopyrylium-4-yl)-2,6-diphenylthiopyrylium;ditetrafluoroborate |
InChI |
InChI=1S/C34H24S2.2BF4/c1-5-13-25(14-6-1)31-21-29(22-32(35-31)26-15-7-2-8-16-26)30-23-33(27-17-9-3-10-18-27)36-34(24-30)28-19-11-4-12-20-28;2*2-1(3,4)5/h1-24H;;/q+2;2*-1 |
Clave InChI |
PIAZPTSRIVDBIA-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=CC(=[S+]2)C3=CC=CC=C3)C4=CC(=[S+]C(=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid](/img/structure/B14127983.png)


![2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128000.png)
![6-[2-(Dimethylamino)ethyl]-2,4-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol](/img/structure/B14128003.png)





![2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128058.png)
